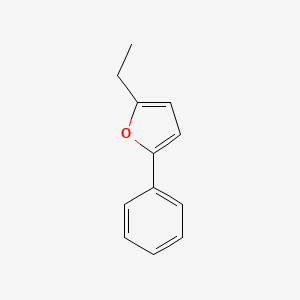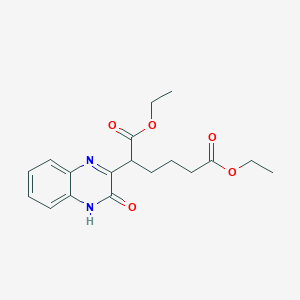
2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its trifluoromethyl group, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the trifluoromethyl group and the nitrile group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitrile groups to amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation, resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-7-(trifluoromethyl)azepan-2-one: This compound shares the trifluoromethyl group and phenyl ring but differs in its core structure.
2-Methyl-1-phenylindole: Similar in structure but lacks the trifluoromethyl and nitrile groups.
7-(Trifluoromethyl)-1H-indole-3-carbonitrile: Similar but without the methyl and phenyl groups.
Uniqueness
2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
922184-61-0 |
|---|---|
Formule moléculaire |
C17H11F3N2 |
Poids moléculaire |
300.28 g/mol |
Nom IUPAC |
2-methyl-1-phenyl-7-(trifluoromethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C17H11F3N2/c1-11-14(10-21)13-8-5-9-15(17(18,19)20)16(13)22(11)12-6-3-2-4-7-12/h2-9H,1H3 |
Clé InChI |
JWKUJYKDFQTQQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=CC=C2)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)









